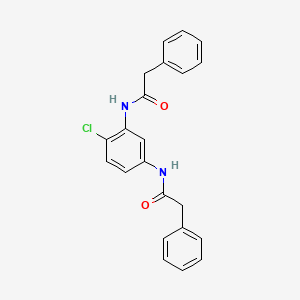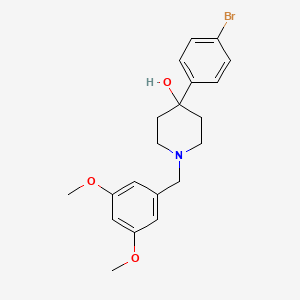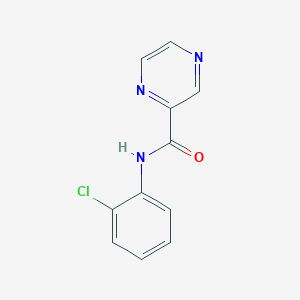
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene, also known as EPC, is a chemical compound that belongs to the class of flavonoids. EPC has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene is not fully understood, but studies have suggested that it exerts its biological effects by modulating various signaling pathways in the cell. 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. Studies have shown that 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has several advantages as a research tool, including its potent biological activities, unique chemical structure, and ease of synthesis. However, there are also some limitations associated with its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene. Firstly, further studies are needed to elucidate the exact mechanism of action of 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene and its potential therapeutic applications in various diseases. Secondly, the development of more efficient synthesis methods for 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene will facilitate its use as a research tool. Finally, the development of novel derivatives of 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene with improved biological activities and pharmacokinetic properties will pave the way for the development of new drugs for the treatment of various diseases.
Synthesis Methods
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel condensation reaction, and the Suzuki-Miyaura cross-coupling reaction. However, the most commonly used method is the Claisen-Schmidt condensation reaction, which involves the condensation of 4-ethoxybenzaldehyde and benzylideneacetone in the presence of a base catalyst.
Scientific Research Applications
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c1-2-24-19-14-12-18(13-15-19)23-16-21(17-8-4-3-5-9-17)20-10-6-7-11-22(20)25-23/h3-16,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPVJIGKJVVLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride](/img/structure/B5188524.png)
![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5188535.png)
![2-(4-methoxyphenyl)-N-({4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B5188539.png)
![3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5188541.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-1-propanone](/img/structure/B5188547.png)
![2-(5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5188555.png)


![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate](/img/structure/B5188608.png)
![((2S)-1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5188617.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)

